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Compound of Interest

Compound Name: Dichloronitromethane

CAS No.: 7119-89-3

Cat. No.: B120543 Get Quote

Executive Summary: The Validation Challenge
Dichloronitromethane (DCNM, CAS 7119-89-3) occupies a critical niche in both

environmental toxicology and organic synthesis. As a disinfection by-product (DBP), it

represents a genotoxic degradation pathway of chloropicrin (trichloronitromethane). In drug

development, it serves as a potent electrophilic building block.

The core analytical challenge lies in specificity. DCNM is structurally similar to its precursor,

chloropicrin (TCNM), and other halo-nitroalkanes. Standard rapid screening methods (like GC-

ECD) often struggle to definitively distinguish these congeners due to overlapping retention

times in complex matrices.

This guide moves beyond basic detection to provide a structural validation Framework. We

compare the industry-standard trace analysis (GC-MS/ECD) against structural confirmation

methods (NMR/FTIR), providing a self-validating protocol to ensure experimental integrity.

Comparative Analysis: Selecting the Right Tool
Validation requires matching the analytical technique to the concentration range and the

specific question being asked (e.g., "Is it there?" vs. "Is it pure?").
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Table 1: Analytical Method Performance Matrix
Feature

GC-ECD (EPA

551.1)
GC-MS (EI Mode)

1H NMR (300+

MHz)

Primary Utility
Trace Quantification

(Water/Biofluids)

Structural

Confirmation &

Identification

Bulk Purity & Reagent

Validation

Limit of Detection
< 0.1 µg/L (High

Sensitivity)

~1-10 µg/L (Moderate

Sensitivity)

> 1 mg/mL (Low

Sensitivity)

Specificity
Low (Retention time

only)

High (Mass spectral

fingerprint)

Absolute (Structural

connectivity)

Key Advantage

Halogen-specific

selectivity minimizes

background noise.

Distinguishes DCNM

from TCNM via

isotope patterns.

The "Proton Test":

Instantly differentiates

DCNM (1H) from

TCNM (0H).

Major Limitation
False positives from

co-eluting halides.

Requires spectral

deconvolution in dirty

matrices.

Requires

isolation/high

concentration; useless

for trace analysis.

Deep Dive: Mass Spectrometry Validation (The Gold
Standard)
For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the only defensible

method for confirming DCNM presence. You cannot rely solely on retention time.

The Isotopic Fingerprint
The most distinct feature of DCNM (

) is the chlorine isotope cluster. Chlorine naturally exists as

(75.8%) and

(24.2%).
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DCNM (

): The molecular ion cluster will exhibit a characteristic 9:6:1 intensity ratio (M : M+2 : M+4).

TCNM (

): The precursor chloropicrin exhibits a 27:27:9:1 ratio.

Validation Checkpoint: If your mass spectrum does not show the 9:6:1 pattern at the molecular

ion (or the

fragment), you have misidentified the analyte.

Fragmentation Logic
Under Electron Ionization (70 eV), DCNM undergoes a predictable breakdown.

Precursor Ion:

129 (often weak/absent due to instability).

Primary Fragment: Loss of the nitro group (

, 46 Da).

Base Peak:

(

83, 85, 87).

Secondary Fragment: Loss of Cl from the base peak.

(

48, 50).

Visualization: MS Fragmentation Pathway
The following diagram illustrates the logical decay of DCNM in the mass spectrometer.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DCNM Molecular Ion
[CHCl2NO2]+ (m/z 129)

(Weak/Unstable)

Base Peak Cluster
[CHCl2]+ (m/z 83, 85, 87)

Ratio: 9:6:1- NO2 (Nitro Scission)

Neutral Loss
NO2 (46 Da)

Secondary Ion
[CHCl]+ (m/z 48, 50)

Ratio: 3:1

- Cl (Dehalogenation)

Click to download full resolution via product page

Caption: Figure 1. Electron Ionization fragmentation pathway for Dichloronitromethane,

highlighting the diagnostic chlorine isotope clusters.

Structural Confirmation: The NMR "Proton Test"
When synthesizing DCNM or verifying the purity of a purchased standard, GC-MS is often

insufficient due to thermal instability. Nuclear Magnetic Resonance (NMR) provides the

definitive "Go/No-Go" test.

The "Silent" Chloropicrin Differentiation
A common error in synthesis is the incomplete reduction of chloropicrin (TCNM) to DCNM.

TCNM (

): Contains zero protons. It is "silent" in

NMR.

DCNM (

): Contains one methine proton.

Protocol: Purity Assay via 1H NMR
Objective: Confirm identity and quantify TCNM contamination (using an internal standard).

Solvent: Dissolve ~10 mg of sample in

(Chloroform-d).
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Note: Avoid Acetone-

if possible, as it can react with active halides over time.

Acquisition: Standard proton parameters (sw = 10-15 ppm, d1 = 5s).

Expectation:

Look for a singlet in the downfield region (6.0 – 7.5 ppm).

The electron-withdrawing effects of the Nitro group and two Chlorine atoms significantly

deshield this proton compared to Dichloromethane (

, ~5.30 ppm).

Validation: If the spectrum is blank (only solvent peak), you have pure Chloropicrin (or the

reaction failed). If you see a singlet, you have DCNM.

Experimental Protocol: Trace Extraction (Modified
EPA 551.1)
This protocol is adapted for researchers needing to extract DCNM from aqueous reaction

media or environmental samples for GC-MS analysis.

Reagents:

Methyl tert-butyl ether (MTBE), High Purity.

Sodium Sulfate (

), anhydrous.

Internal Standard: 1,2-Dibromopropane (to correct for extraction efficiency).

Workflow:

Sample Prep: Adjust 30 mL aqueous sample to pH 4.5–5.5 (phosphate buffer).

Why? DCNM is base-labile. High pH causes hydrolysis to dichloromethyl anions.
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Salting Out: Add 10g

.

Why? Increases ionic strength, driving the organic DCNM into the organic phase.

Extraction: Add 3 mL MTBE. Vortex vigorously for 2 minutes.

Phase Separation: Allow phases to separate (or centrifuge at 2000 rpm for 5 min).

Dehydration: Transfer the top organic layer to a vial containing micro-granular

.

Analysis: Inject 1 µL into GC-MS (Splitless mode).

Visualization: The Analytical Workflow
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Detection Method

Aqueous Sample
(pH 4.5 - 5.5)

Add Na2SO4
(Salting Out)

LLE with MTBE
(3 mL)

Phase Separation
(Collect Organic Layer)

Dry over Na2SO4

GC-MS
(Confirm Structure)

Structural ID

GC-ECD
(Quantify Trace)

Routine Screening

Click to download full resolution via product page

Caption: Figure 2. Optimized Liquid-Liquid Extraction (LLE) workflow for DCNM isolation from

aqueous matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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